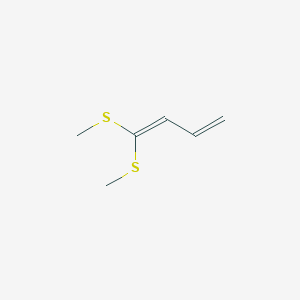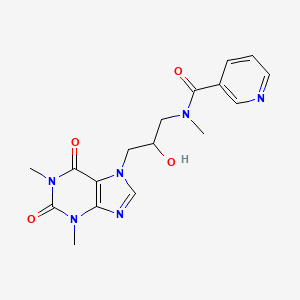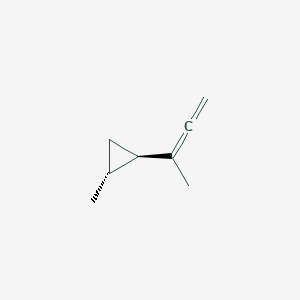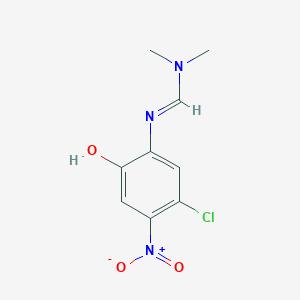
N'-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique structure, which includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with a dimethylmethanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at around 60-80°C for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.
化学反応の分析
Types of Reactions
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The presence of the chloro, hydroxy, and nitro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
- 3,4-Dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide
Uniqueness
N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
64452-09-1 |
|---|---|
分子式 |
C9H10ClN3O3 |
分子量 |
243.65 g/mol |
IUPAC名 |
N'-(5-chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H10ClN3O3/c1-12(2)5-11-7-3-6(10)8(13(15)16)4-9(7)14/h3-5,14H,1-2H3 |
InChIキー |
WDBYRVJJVMBVIT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
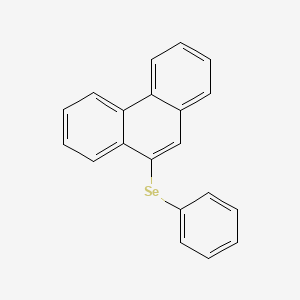
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

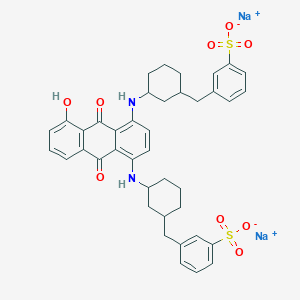
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)

![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)


![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
